Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride
Description
Properties
CAS No. |
63114-16-9 |
|---|---|
Molecular Formula |
C13H28Cl2N2 |
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(3-piperidin-1-ylpropyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C13H26N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-13H2;2*1H |
InChI Key |
SCWJAWWNVORRGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2CCCCC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The most commonly employed synthetic route involves the reaction of two equivalents of piperidine with one equivalent of 1,3-dibromopropane under basic conditions. The nucleophilic nitrogen atoms of piperidine attack the electrophilic carbon centers of the dibromopropane, resulting in the formation of the bis-piperidine compound. The final product is isolated as its dihydrochloride salt by treatment with hydrochloric acid.
Reaction Conditions and Solvents
- Solvents: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to facilitate nucleophilic substitution and solubilize reactants.
- Temperature: Elevated temperatures (typically 60–100°C) are employed to increase reaction rates while avoiding decomposition.
- Reaction Time: Reaction times vary from several hours to overnight, depending on scale and conditions.
Industrial Scale Considerations
In industrial production, continuous flow reactors are utilized to enhance mixing and heat transfer, ensuring uniform reaction conditions. Catalysts may be introduced to improve reaction efficiency. Post-reaction, purification is achieved by recrystallization or chromatographic techniques to obtain high-purity dihydrochloride salt.
Detailed Synthesis Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. | Preparation of Reaction Mixture | Mix piperidine (2 eq) with 1,3-dibromopropane (1 eq) in THF or DMF solvent |
| 2. | Reaction | Heat the mixture at 70–90°C under stirring for 6–12 hours |
| 3. | Work-up | Cool the reaction mixture; add hydrochloric acid to convert the free base to dihydrochloride salt |
| 4. | Purification | Recrystallize the product from ethanol or perform chromatographic purification |
| 5. | Characterization | Confirm structure and purity via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of piperidine rings and the propanediyl linker by characteristic chemical shifts and coupling patterns.
- Mass Spectrometry (MS): Verifies molecular weight and purity by detecting the molecular ion peak corresponding to C13H28Cl2N2.
- Elemental Analysis: Confirms the composition of carbon, hydrogen, nitrogen, and chlorine consistent with the dihydrochloride salt formulation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | Piperidine, 1,3-dibromopropane | Molar ratio 2:1 |
| Solvent | THF, DMF | Polar aprotic solvents preferred |
| Temperature | 70–90°C | Controlled to avoid side reactions |
| Reaction Time | 6–12 hours | Dependent on scale and stirring efficiency |
| Work-up | Acidification with HCl | Converts free base to dihydrochloride salt |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Characterization Tools | NMR, MS, Elemental Analysis | Confirm structure and purity |
Research Findings and Notes
- The nucleophilic substitution mechanism is well-established for bis-piperidine synthesis, with the linker length (1,3-propanediyl) providing optimal spacing for biological activity.
- Reaction efficiency and yield are highly dependent on solvent choice and temperature control; DMF often yields higher conversion rates due to better solvation of reactants.
- Industrial methods emphasize continuous flow processing to enhance scalability and reproducibility.
- The dihydrochloride salt form improves water solubility, facilitating downstream applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, organic solvents like DMF or THF.
Major Products Formed
Oxidation: N-oxides of Piperidine, 1,1’-(1,3-propanediyl)bis-.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride, a derivative of piperidine, is a chemical compound with diverse applications in scientific research, industry, and medicine. Its unique structural properties, featuring a propanediyl linkage between two piperidine moieties, contribute to its distinct chemical and biological activities.
Scientific Research Applications
- Chemistry this compound serves as a building block in the synthesis of complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to form N-oxides, amine derivatives, and substituted piperidine derivatives, respectively.
- Biology This compound is employed in the study of enzyme inhibitors and receptor ligands. Piperidine derivatives have shown potential as anticancer agents by demonstrating DNA alkylating abilities and inducing cleavage at guanine residues .
- Medicine this compound is investigated for its potential therapeutic properties, including its use in drug development for neurological disorders. Certain piperidine derivatives exhibit sedative and anxiolytic effects, potentially through interactions with histamine receptors in the central nervous system.
- Industry It is utilized in the production of specialty chemicals and materials. Piperidine finds applications in a wide range of industries including pharmaceuticals, rubber, corrosion inhibition, catalysis, organic synthesis, dye and pigment production, and plastics .
Chemical Properties and Reactions
This compound, with the molecular formula , can participate in several types of chemical reactions.
Types of Reactions:
- Oxidation: Forms N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: Converts the compound into corresponding amine derivatives using reducing agents like lithium aluminum hydride.
- Substitution: Participates in nucleophilic substitution reactions, where the piperidine nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
- Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
- Substitution: Alkyl halides, organic solvents like DMF or THF.
Pharmacological activity
Piperidine derivatives have a wide range of pharmacological applications :
- Anti-diabetic Some piperidine derivatives have been investigated for anti-diabetic effects .
- Anti-cancer Piperidine derivatives has demonstrated potential as anticancer agents .
- Antimicrobial It can be utilized as an anti-microbial agent .
- Anti-inflammatory It can be utilized as an anti-inflammatory agent .
- Anti-Alzheimer's Specific applications include donepezil for Alzheimer's therapy .
- Antiviral Piperidine derivatives has demonstrated potential as antiviral agents .
- Antifungal It can be utilized as an anti-fungal agent .
- Antihypertensive Piperidine derivatives has demonstrated potential as antihypertensive agents .
- Antimalarial Piperidine derivatives has demonstrated potential as antimalarial agents .
- Analgesic Piperidine derivatives has demonstrated potential as analgesic agents .
Uniqueness Compared to Similar Compounds
Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride is unique due to its specific 1,3-propanediyl linker, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets, making it valuable in various research and industrial applications. Similar compounds include:
- Piperidine, 1,1’-(1,2-ethanediyl)bis-, dihydrochloride: Has a similar structure but with a shorter ethylene linker.
- 1-(3-piperidin-1-ylpropyl)piperidine, dihydrochloride: Displays a similar structure with different substitution patterns.
Mechanism of Action
The mechanism of action of Piperidine, 1,1’-(1,3-propanediyl)bis-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Linker Chain Variations
(a) 1,3-Bis(4-piperidyl)propane (CAS 16898-52-5)
- Structure : Similar propane linker but substituted at the 4-position of piperidine rings (vs. 1-position in the target compound) .
- Properties :
(b) 1,1'-(2-Butynylene)dipyrrolidine dihydrochloride
- Structure : Pyrrolidine rings linked by a butynylene chain .
- Key Difference : The acetylene linker and pyrrolidine rings reduce steric hindrance but increase reactivity compared to propane-linked piperidines.
(c) Piperidine, 1,1′-(tetrathiodicarbonothioyl)-bis-
- Structure: Tetrathiodicarbonothioyl linker instead of propane .
- Implications : Enhanced sulfur-mediated redox activity but reduced thermal stability.
Substituent Modifications
(a) γ-Piperidinopropylarsinic Acid Hydrochloride
- Structure : Piperidine linked to an arsenic-containing group .
- Key Difference : Arsenic integration introduces toxicity and restricts pharmaceutical use.
(b) 1,1'-(13-Oxido-13-thiabicyclo[8.2.1]tridec-5-ene-2,9-diyl)bis-piperidine dihydrochloride (CAS 174198-19-7)
Salt Form Comparisons
Research Findings and Industrial Relevance
- Synthetic Utility: The propane linker in this compound provides flexibility for functionalization, making it versatile in drug design (e.g., as seen in API impurities like 1,3-bis[(1-methylethyl)amino]propan-2-ol dihydrochloride ).
- Thermal Behavior : Unlike aromatic-linked analogs (e.g., PS/PE pyrolysis products such as 1,1′-(1,3-propanediyl)bis-benzene ), aliphatic linkers in piperidine derivatives exhibit lower thermal degradation rates.
- Safety Profile : Dihydrochloride salts generally exhibit lower volatility and reduced hygroscopicity compared to free bases, enhancing handling safety .
Biological Activity
Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride is a compound derived from piperidine, a cyclic amine known for its diverse pharmacological properties. This article explores its biological activity, including its effects on various biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Piperidine is characterized by a six-membered ring containing one nitrogen atom. The specific compound , 1,1'-(1,3-propanediyl)bis-, dihydrochloride, features a propanediyl linkage between two piperidine moieties and is typically presented as a dihydrochloride salt to enhance solubility.
Pharmacological Effects
Sedative and Anxiolytic Properties:
Research indicates that piperidine derivatives exhibit significant sedative effects. A study demonstrated that intraperitoneal administration of piperidine resulted in sedation in mice, characterized by reduced spontaneous motility and diminished responses to external stimuli . The effective dose for sedation (ED50) was found to be significantly lower than the lethal dose (LD50), indicating the potential for therapeutic use with careful dosing.
Effects on Central Nervous System:
Piperidine has been shown to influence central nervous system (CNS) activities. It produces a taming effect on aggressive behavior in animal models . Additionally, it has been implicated in modulating neurotransmitter systems, particularly through interactions with histamine receptors .
Antitumor Activity:
Recent studies have explored the potential of piperidine derivatives as anticancer agents. For instance, compounds synthesized from piperidine demonstrated DNA alkylating abilities and induced cleavage preferentially at guanine residues . This suggests that piperidine derivatives may serve as lead compounds in the development of new antitumor therapies.
In Silico Studies
Recent advancements in computational biology have allowed researchers to predict the biological activity of piperidine derivatives using in silico methods. These studies utilize tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) to identify potential protein targets and pharmacological activities . Such analyses indicate that modified piperidine derivatives could affect various enzymes and receptors, expanding their therapeutic applications across fields such as oncology and neurology.
Case Studies
Case Study 1: Sedative Effects in Mice
In a controlled experiment involving Wistar rats trained to avoid electric shocks, piperidine administration resulted in decreased aggressive behavior. The study highlighted the compound's potential as an anxiolytic agent .
Case Study 2: Antitumor Activity
A series of bis-3-chloropiperidines were synthesized to evaluate their DNA interaction capabilities. These compounds exhibited significant alkylation activity against DNA, suggesting their utility as chemotherapeutic agents .
Table 1: Toxicity and Pharmacological Effects of Piperidine Derivatives
| Compound | LD50 (mg/kg) | ED50 Sedation (mg/kg) | Notable Effects |
|---|---|---|---|
| Piperidine | 200 | 70 | Sedation, increased muscular tone |
| Bis-3-chloropiperidines | Not specified | Not specified | DNA alkylation |
Table 2: Predicted Biological Activities of Piperidine Derivatives
| Activity Type | Potential Applications |
|---|---|
| Antitumor | Cancer treatment |
| Anxiolytic | Anxiety disorders |
| Local Anesthetic | Pain management |
| Antimicrobial | Infection control |
Q & A
Q. What are the recommended synthetic routes for Piperidine, 1,1'-(1,3-propanediyl)bis-, dihydrochloride?
- Methodological Answer : The compound is synthesized via condensation of 1,3-propanediyl dihalides with piperidine derivatives under basic conditions. Post-reaction, the dihydrochloride salt is formed by treating the free base with HCl. Key steps include:
- Reagents : 1,3-dibromopropane or 1,3-dichloropropane reacted with piperidine in the presence of a base (e.g., K₂CO₃).
- Purification : Recrystallization from ethanol/water mixtures to isolate the dihydrochloride salt.
- Characterization : Confirm structure via ¹H/¹³C NMR (in D₂O) and mass spectrometry (m/z 292.2 for molecular ion ).
Q. How to characterize the purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
Q. What are the key physicochemical properties?
- Methodological Answer : Critical properties (for the free base and dihydrochloride salt) include:
| Property | Free Base (CAS 16898-52-5) | Dihydrochloride Salt | Reference |
|---|---|---|---|
| Melting Point | 65–68.5 °C | Not reported | |
| Water Solubility | Low (free base) | High (salt form) | |
| Hygroscopicity | Yes | Significant (store desiccated) |
Advanced Research Questions
Q. How does the dihydrochloride form influence reactivity in nucleophilic substitutions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility, enabling reactions in polar solvents. For example:
- Mechanistic Insight : Protonation of piperidine nitrogen increases electrophilicity, facilitating SN2 reactions. Monitor reaction progress via ¹H NMR (disappearance of α-proton signals at δ 3.2–3.5 ppm) .
- Experimental Design : Compare reaction rates of free base vs. salt using kinetic studies (UV-Vis or LC-MS monitoring) .
Q. What challenges arise in scaling synthesis while minimizing racemization?
- Methodological Answer : Racemization risks occur during prolonged heating or acidic conditions. Mitigation strategies include:
Q. How to analyze stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies:
| Condition | Protocol | Outcome | Reference |
|---|---|---|---|
| pH 1–3 (HCl) | Incubate at 37°C for 24h; monitor via HPLC | Degradation <5% | |
| High Humidity | 75% RH, 25°C for 1 week; check hygroscopicity via TGA | Mass gain ~2% |
Data Contradictions and Resolutions
- CAS Number Ambiguity : refers to the free base (CAS 16898-52-5), while the dihydrochloride salt lacks a reported CAS. Researchers must verify salt-specific properties experimentally .
- Safety Data : While GHS classifications are absent in and , standard precautions (gloves, ventilation) are advised due to hygroscopicity and potential irritancy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
